molecular formula C11H14O3 B1600378 2,3-Diethoxybenzaldehyde CAS No. 24454-82-8

2,3-Diethoxybenzaldehyde

Cat. No. B1600378
CAS RN: 24454-82-8
M. Wt: 194.23 g/mol
InChI Key: PBXMCIHCBBHGJH-UHFFFAOYSA-N
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Description

2,3-Diethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used in laboratory chemicals and synthesis of substances .


Molecular Structure Analysis

The molecular structure of 2,3-Diethoxybenzaldehyde consists of a benzene ring substituted with two ethoxy groups at the 2nd and 3rd positions and a formyl group at the 1st position .


Chemical Reactions Analysis

One study mentions the use of a similar compound, 2,3-dihydroxybenzaldehyde, in the Suzuki–Miyaura cross-coupling reaction under microwave irradiation . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryls, an important class of organic compounds.


Physical And Chemical Properties Analysis

2,3-Diethoxybenzaldehyde is a crystalline substance with a boiling point of 137 °C at 12 mmHg and a melting point of 48-52 °C . It has a density of 1.07 g/mL at 25 °C .

Scientific Research Applications

Medicine: Antifungal Applications

2,3-Diethoxybenzaldehyde: has been identified to possess antifungal properties. It functions as part of redox-active benzaldehydes that target cellular antioxidation . This compound could act as a chemosensitizing agent, potentially enhancing the efficacy of conventional antifungal drugs. Its role in medicine could be pivotal in developing new treatments for fungal infections.

Agriculture: Plant Protection

In agriculture, the antifungal activity of 2,3-Diethoxybenzaldehyde could be utilized to protect crops from fungal pathogens . By inhibiting the growth of harmful fungi, it can contribute to the health and yield of agricultural produce, ensuring food security and sustainability.

Materials Science: Schiff Base Formation

2,3-Diethoxybenzaldehyde: is used in the synthesis of Schiff bases, which are valuable in materials science . These compounds have applications in creating new materials with potential uses in electronics, coatings, and as catalysts in various chemical reactions.

Environmental Science: Antioxidation

The antioxidative properties of 2,3-Diethoxybenzaldehyde make it a candidate for environmental applications, particularly in processes that require redox reactions . Its ability to function in cellular antioxidation can be harnessed in environmental biotechnology research.

Cosmetics: Bioactive Ingredient

The antifungal and antioxidative characteristics of 2,3-Diethoxybenzaldehyde may find applications in the cosmetics industry as a bioactive ingredient . It could contribute to the development of skincare products that protect against fungal infections and oxidative stress.

Mechanism of Action

Target of Action

2,3-Diethoxybenzaldehyde primarily targets the cellular antioxidation system . This system is crucial for maintaining the redox balance within cells and protecting them from oxidative stress. The compound’s action involves agonism at serotonin 5-HT2A receptors , affecting cognitive and behavioral processes .

Mode of Action

The compound interacts with its targets by disrupting the cellular antioxidation system . It does this by acting as a redox-active compound, destabilizing the redox homeostasis within the cell . This disruption can lead to oxidative stress, which can inhibit microbial growth .

Biochemical Pathways

The affected biochemical pathway is the oxidative stress response pathway . When 2,3-Diethoxybenzaldehyde disrupts the cellular antioxidation system, it leads to an increase in oxidative stress. This can affect various downstream processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed and distributed within the body . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The primary result of 2,3-Diethoxybenzaldehyde’s action is the inhibition of fungal growth . By disrupting the cellular antioxidation system and increasing oxidative stress, the compound can inhibit the growth of fungi, including strains of Aspergillus and Penicillium .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Diethoxybenzaldehyde. For instance, the compound’s efficacy may be influenced by the presence of other compounds. It has been suggested that 2,3-Diethoxybenzaldehyde could function as a chemosensitizing agent, improving the efficacy of conventional drugs or fungicides . .

Safety and Hazards

2,3-Diethoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3-diethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-10-7-5-6-9(8-12)11(10)14-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXMCIHCBBHGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436534
Record name 2,3-Diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diethoxybenzaldehyde

CAS RN

24454-82-8
Record name 2,3-Diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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